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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

Introduction

GSK-2793660 is an orally administered, potent, and selective small molecule inhibitor of
Cathepsin C (CTSC), also known as Dipeptidyl Peptidase | (DPP-1).[1][2] Developed for the
treatment of neutrophil-mediated inflammatory diseases such as bronchiectasis and ANCA-
associated vasculitis, its mechanism revolves around the critical role of CTSC in the maturation
of neutrophil serine proteases (NSPs).[2][3] GSK-2793660 acts as an irreversible, substrate-
competitive inhibitor, effectively halting a key upstream process in the inflammatory cascade
driven by neutrophils.[1][2] This guide provides a detailed examination of its mechanism of
action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Neutrophil
Serine Protease Activation

The primary mechanism of action of GSK-2793660 is the irreversible inhibition of Cathepsin C.
[1] CTSC is a lysosomal cysteine protease predominantly found in hematopoietic cells,
including neutrophil precursors in the bone marrow.[4] Its essential function is to activate the
pro-enzymes of several key neutrophil serine proteases (NSPs)—namely Neutrophil Elastase
(NE), Cathepsin G (CG), and Proteinase 3 (PR3).[1][4]

This activation occurs through the proteolytic cleavage of an N-terminal dipeptide from the
inactive zymogens (pro-NSPs), transforming them into their mature, active forms.[4] These
active NSPs are stored in azurophilic granules of mature neutrophils and are released upon
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activation, where they contribute to tissue damage and inflammation in various pathological
conditions.[4]

By irreversibly binding to CTSC, GSK-2793660 prevents the activation of these pro-NSPs.[1]
This upstream intervention is intended to reduce the overall activity of mature NSPs in
circulating neutrophils, thereby mitigating the downstream inflammatory effects and tissue
damage associated with their release.[2]
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Caption: Primary mechanism of GSK-2793660 action on the CTSC pathway.
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Biochemical and Pharmacodynamic Data

GSK-2793660 is characterized by high potency against its target enzyme, CTSC. The
irreversible nature of its binding allows for sustained inhibition.[1] Clinical studies have
confirmed high levels of target engagement in vivo, although the effect on downstream
proteases was less pronounced.

Table 1: In Vitro Potency and Kinetics of GSK-2793660

Parameter Value Reference
Target Cathepsin C (CTSC) / DPP-1 [1112]
ICso <0.43to 1 nM [1]I2]
) Irreversible, Substrate-
Mechanism . [1]
Competitive
k_inact_/K_i_ 9.0 x 104 M—1s71 [1][2]

Table 2: Pharmacodynamic Effects of GSK-2793660 in Healthy Subjects (Phase | Study)
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Dosing Regimen

Target Inhibition

Downstream
Effects

Reference

Single Oral Doses

Dose-dependent
inhibition of whole
blood CTSC activity.

[1]

Not specified in detail.

[1]5]

6 mg, 12 mg, 20 mg

~57% to 99%
inhibition of CTSC.[1]

Not specified in detail.

[1]

Repeat Oral Doses

>90% inhibition of
CTSC within 3 hours
on Day 1.[1][5]

Modest reductions

observed:

[1]5]

12 mg once daily for
21 days

This level of inhibition
was maintained
throughout the dosing
period.[1]

- Neutrophil Elastase
(NE): 7-47%
reduction[1] -
Cathepsin G (CG): Up
to 47% reduction[1] -
Proteinase 3 (PR3):
Up to 37%

reduction[1]

Experimental Protocols

The primary data on the in vivo effects of GSK-2793660 comes from a first-in-human, Phase |
clinical trial (NCT02058407).[1][6]

Title: A Randomised, Double-blind (Sponsor Unblind), Placebo-controlled, Two Part Study to

Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Food Effect of
Single or Repeat Doses of GSK2793660 in Healthy Subjects.[6]

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics
(PD) of GSK-2793660 in healthy human subjects.[6]

Methodology:

e Study Design: The trial was conducted in two parts.
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o Part A (Single Ascending Dose): A randomized, placebo-controlled, crossover design.
Healthy male subjects received single oral doses of GSK-2793660 ranging from 0.5 mg to
20 mg or a placebo.[1][5] This part established the initial safety, PK, and PD profile.

o Part B (Repeat Dose): A separate cohort of healthy male subjects received a once-daily
oral dose of 12 mg GSK-2793660 or a placebo for 21 consecutive days.[1][5] This part
evaluated the effects of prolonged dosing.

o Key Assessments:

o Safety & Tolerability: Monitored through clinical observation, vital signs, ECGs, and
laboratory safety tests. Adverse events were recorded throughout the study.[6]

o Pharmacokinetics (PK): Plasma concentrations of GSK-2793660 were measured at
various time points post-dose to determine parameters like Cmax, Tmax, and
accumulation ratio.[1]

o Pharmacodynamics (PD): The primary PD endpoint was the activity of CTSC in whole
blood. Secondary endpoints included the whole blood activity of downstream NSPs (NE,
CG, and PR3).[1][5]

o Key Finding: While GSK-2793660 demonstrated potent and sustained inhibition of its direct
target, CTSC, this did not translate to a complete reduction in the activity of downstream
NSPs.[5] A significant adverse event, palmar-plantar epidermal desquamation (skin peeling),
was observed in 7 of 10 subjects on repeat dosing, suggesting a previously unknown role for
CTSC in epidermal integrity and ultimately limiting the drug's clinical development.[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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